N-(3-acetylphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide
Description
N-(3-acetylphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a pyridazine core substituted with a furan-2-yl group at position 6 and a sulfanyl-linked acetamide moiety at position 2. The 3-acetylphenyl group attached to the acetamide nitrogen distinguishes it from simpler analogs.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-12(22)13-4-2-5-14(10-13)19-17(23)11-25-18-8-7-15(20-21-18)16-6-3-9-24-16/h2-10H,11H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHZHRZEBFKLOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the biological activity of this compound based on recent studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H16N4O2S |
| Molecular Weight | 344.39 g/mol |
| CAS Number | 877634-41-8 |
Antimicrobial Activity
Recent research has highlighted the antimicrobial properties of this compound. Studies indicate that this compound exhibits significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) :
- Mechanism of Action :
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been investigated for its potential anti-inflammatory properties:
- Cellular Studies :
- In vitro studies have shown that this compound can modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines .
- The compound's interaction with molecular targets related to inflammation suggests a mechanism that may involve the modulation of signaling pathways associated with oxidative stress .
Research Findings and Case Studies
Several case studies have been conducted to explore the biological activity of this compound:
-
Case Study 1: Antimicrobial Efficacy :
- A study evaluated the efficacy of this compound against clinical isolates of MRSA. The results indicated a significant reduction in biofilm formation, with an MBIC (Minimum Biofilm Inhibitory Concentration) value of 62.216 µg/mL, showcasing its potential as a therapeutic agent against biofilm-associated infections .
-
Case Study 2: Anti-inflammatory Effects :
- Another study focused on the anti-inflammatory effects of the compound in a murine model of acute inflammation. The treatment group showed a marked decrease in edema and inflammatory cell infiltration compared to the control group, suggesting that this compound may serve as a viable candidate for developing anti-inflammatory therapies .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Heterocyclic Core and Substituents
- Pyridazine vs. Triazole/Pyrimidine: The pyridazine ring in the target compound differs from triazole (e.g., 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)sulfanyl)-N-acetamide derivatives ) or pyrimidine (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide ) cores in analogs. Pyridazine’s electron-deficient nature may enhance binding to electron-rich biological targets compared to triazole’s hydrogen-bonding capability or pyrimidine’s planar geometry.
- Furan Substituent : The furan-2-yl group at position 6 is shared with triazole-based analogs (e.g., OLC-12 ), but its position on pyridazine versus triazole alters steric and electronic interactions.
Acetamide Linkage
- The sulfanyl-acetamide bridge is a common feature in analogs like VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) and patented quinoline derivatives (e.g., N-(3-cyano-4-(pyridin-3-yl-amino)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide) . Variations in the aryl/heteroaryl groups (e.g., 3-acetylphenyl vs. 4-ethylphenyl or 4-chlorophenyl) modulate lipophilicity and target specificity.
Anti-Exudative Activity
- Triazole-based acetamides (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives) demonstrated significant anti-exudative activity at 10 mg/kg in rat models, comparable to diclofenac sodium (8 mg/kg) .
Enzyme Inhibition and Antibacterial Activity
Industrial and Therapeutic Potential
- Patent Relevance: Quinoline-pyridine acetamides in patents highlight the therapeutic interest in sulfanyl-acetamide derivatives for oncology or immunology. The target compound’s unique pyridazine-furan combination may offer patentability advantages.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-(3-acetylphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves:
Substitution reactions (e.g., coupling furan-2-yl groups to pyridazine cores under alkaline conditions).
Sulfanyl acetamide formation via thiol-alkylation or nucleophilic substitution.
Final acetylation of the phenyl group.
Optimization requires precise control of temperature (60–90°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., K₂CO₃ for deprotonation). Yields improve with inert atmospheres (N₂/Ar) and slow reagent addition to minimize side reactions .
- Analytical Validation : Purity is confirmed via HPLC (>95%) and NMR (e.g., absence of unreacted thiol protons at δ 1.5–2.0 ppm) .
Q. How is the solubility profile of this compound characterized, and what solvent systems are optimal for biological assays?
- Experimental Design : Solubility is tested in graded solvent systems (e.g., DMSO for stock solutions, followed by dilution in PBS or ethanol-water mixtures). Polar aprotic solvents like DMSO or DMF are preferred for initial dissolution, while aqueous stability is assessed via UV-Vis spectroscopy over 24 hours .
- Data Interpretation : Limited aqueous solubility (<0.1 mg/mL) is common due to lipophilic moieties (furan, acetylphenyl); surfactants (e.g., Tween-80) or cyclodextrin inclusion complexes may enhance bioavailability .
Q. What spectroscopic techniques are critical for structural elucidation, and how are spectral contradictions resolved?
- Methods :
- ¹H/¹³C NMR : Identifies acetamide (δ 2.1 ppm for acetyl CH₃) and pyridazine/furan aromatic protons (δ 6.5–8.5 ppm). Discrepancies in integration ratios may indicate rotameric forms or impurities .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 422.0982). Contradictions between calculated and observed values require re-isolation or alternative ionization methods (e.g., ESI vs. MALDI) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the sulfanyl acetamide moiety in cross-coupling reactions?
- Mechanistic Analysis : The sulfanyl group (-S-) acts as a nucleophile in SN₂ reactions but is sensitive to oxidation (e.g., to sulfoxides). Steric hindrance from the 3-acetylphenyl group slows alkylation kinetics, necessitating bulky base catalysts (e.g., DBU) .
- Case Study : In Pd-catalyzed Suzuki couplings, electron-withdrawing acetyl groups reduce pyridazine ring electron density, lowering coupling efficiency (50–60% yield vs. >80% for non-acetylated analogs) .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed using software like SHELXL?
- Crystallography Workflow :
Data collection at low temperature (100 K) to minimize thermal motion.
SHELXL Refinement : Anisotropic displacement parameters for non-H atoms; hydrogen atoms added geometrically. Challenges include disordered furan rings (occupancy refinement) and twinning (TWIN/BASF commands) .
- Resolution of Ambiguities : High Rint values (>0.08) suggest poor crystal quality. Solutions include recrystallization from ethyl acetate/hexane mixtures or using dual-space algorithms in SHELXD .
Q. How can computational modeling predict biological target interactions, and what discrepancies exist between in silico and in vitro data?
- Methodology :
- Docking (AutoDock Vina) : Pyridazine and furan moieties show affinity for kinase ATP-binding pockets (ΔG ≈ -9.5 kcal/mol).
- MD Simulations : Sulfanyl group flexibility leads to false positives in static docking; 100-ns simulations improve pose validation .
- Data Contradictions : In vitro IC₅₀ values for kinase inhibition (e.g., 2.3 μM) may diverge from predicted Ki (0.7 μM) due to solvation effects or off-target binding .
Q. What strategies mitigate batch-to-batch variability in biological activity during scale-up synthesis?
- Process Optimization :
- DoE (Design of Experiments) : Factors like reaction time (critical range: 8–12 hrs) and catalyst loading (5–7 mol%) are optimized using response surface methodology .
- QC Protocols : Rigorous in-process checks (TLC/HPLC at each step) and stability studies (40°C/75% RH for 4 weeks) ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
